molecular formula C11H8F3NO2 B1353665 methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate CAS No. 887360-34-1

methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

Cat. No. B1353665
CAS RN: 887360-34-1
M. Wt: 243.18 g/mol
InChI Key: DOPVUBUBIYMLBJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

According to the safety data sheet, “methyl 6-(trifluoromethyl)nicotinate”, which might be a similar compound, is a solid with a sweet odor. Its melting point ranges from 58 to 60.5 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate and its derivatives have been a focus in the synthesis of novel chemical compounds. For instance, novel 3,4-fused tryptophan analogues incorporating similar structures have been synthesized for use in peptide and peptoid conformation elucidation studies. These derivatives are specially designed to limit the conformational flexibility of the side chain while allowing for further derivatization (Horwell et al., 1994).

Application in Selective Organic Synthesis

  • The compound is pivotal in achieving site selectivity in indole alkenylation. A study highlighted that altering the property of the ketone directing group in the indole framework influences site selectivity. Methyl ketone as a directing group leads to C-2 alkenylated product, while trifluoromethyl ketone changes the selectivity to C-4. This finding emphasizes the role of the electronic nature of the directing group in controlling the site selectivity in indole frameworks (Lanke et al., 2016).

Catalytic Applications

  • This compound has also been utilized in catalysis. For example, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acted as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process enabled the oxidation of various primary and secondary alcohols into corresponding α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).

Antimicrobial and Anticancer Activities

  • Compounds derived from methyl indole-3-carboxylate have shown promising antimicrobial and anticancer activities. A study synthesized novel indole derivatives containing 1,2,4-triazole Schiff base units, starting from methyl indole-6-carboxylate, which exhibited inhibitory activities against Escherichia coli and Staphylococcus aureus (Xing-l, 2014). Additionally, methyl indole-3-carboxylate derivatives have been investigated as potential antitumor agents, showing the ability to inhibit the growth of various cancer cell lines (Niemyjska et al., 2012).

Safety and Hazards

“Methyl 6-(trifluoromethyl)nicotinate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed. It should be handled with protective gloves/clothing/eye protection/face protection and should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-10(16)9-4-6-2-3-7(11(12,13)14)5-8(6)15-9/h2-5,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPVUBUBIYMLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427998
Record name methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887360-34-1
Record name methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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